Tobramycinsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “Tobramycinsulfate” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tobramycinsulfate involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions that may include steps such as cyclization, substitution, and condensation. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include the use of catalysts, controlled temperatures, and pressures to achieve the desired chemical transformation.
Chemical Reactions Analysis
Types of Reactions
Tobramycinsulfate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield new compounds with different functional groups.
Scientific Research Applications
Tobramycinsulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Tobramycinsulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tobramycinsulfate include other chemical entities with comparable structures and properties. These may include compounds with similar functional groups or those that undergo similar chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit unique reactivity, stability, or biological activity compared to other similar compounds, making it valuable for specific scientific and industrial applications.
Biological Activity
Tobramycin sulfate is an aminoglycoside antibiotic derived from Streptomyces tenebrarius, primarily used to treat infections caused by aerobic Gram-negative bacteria. Its biological activity is characterized by its potent bactericidal effects, particularly against Pseudomonas aeruginosa, making it a crucial therapeutic agent in clinical settings, especially for patients with cystic fibrosis.
Tobramycin exerts its antibacterial effects by binding irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit. This interaction inhibits protein synthesis in two primary ways:
- Inhibition of Initiation Complex : Tobramycin disrupts the formation of the initiation complex between mRNA and the ribosome, preventing the start of protein synthesis.
- Induction of Misreading : It causes misreading of mRNA, leading to the incorporation of incorrect amino acids into proteins, which ultimately results in nonfunctional proteins and cell death .
Pharmacokinetics
- Absorption : Tobramycin is rapidly absorbed when administered intramuscularly, reaching peak serum concentrations within 30 to 90 minutes. Typical therapeutic levels range from 4 to 6 µg/mL .
- Distribution : It is widely distributed in body fluids and tissues, with significant concentrations found in the lungs, making it effective for respiratory infections .
- Elimination : The drug is primarily eliminated by the kidneys, necessitating careful monitoring in patients with renal impairment.
Clinical Efficacy
Tobramycin sulfate has been evaluated extensively in clinical trials involving over 3,500 patients. Its efficacy has been demonstrated across various types of infections:
- Respiratory Infections : Particularly effective against lung infections in cystic fibrosis patients.
- Central Nervous System Infections : Effective treatment for meningitis caused by susceptible organisms.
- Skin and Soft Tissue Infections : Shows good response rates in treating infections due to Gram-negative bacteria.
- Urinary Tract Infections : Effective against various uropathogens.
- Septicemia : Demonstrated efficacy in bloodstream infections caused by susceptible strains .
The overall clinical response rate exceeds 86%, with adverse effects reported in only 3.9% of cases, primarily involving renal toxicity and nervous system reactions .
Comparative Studies
Recent studies have compared inhaled tobramycin with intravenous administration, particularly for cystic fibrosis patients. Findings indicate that inhaled formulations may offer similar efficacy with potentially lower systemic toxicity. Long-term studies showed no significant changes in renal function markers (BUN and creatinine) associated with either method after extended use .
Resistance Patterns
While tobramycin is effective against many Gram-negative bacteria, resistance can develop through several mechanisms:
- Enzymatic Modification : Bacteria can produce enzymes that modify tobramycin, rendering it ineffective.
- Target Modification : Alterations in the ribosomal binding site can reduce drug efficacy.
- Efflux Pumps : Some bacteria can expel tobramycin before it exerts its action .
Case Studies
- Cystic Fibrosis Patients : A retrospective analysis of 113 patients showed that adherence to inhaled tobramycin was associated with a reduced risk of hospitalization due to pulmonary exacerbations .
- Neonatal Sepsis : Tobramycin has been effectively used in combination therapy for treating sepsis in neonates, demonstrating significant improvements in survival rates when combined with other antibiotics .
Properties
IUPAC Name |
4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H37N5O9.5H2O4S/c2*19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;5*1-5(2,3)4/h2*5-18,24-28H,1-4,19-23H2;5*(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKFUBQRAWPZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H84N10O38S5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.